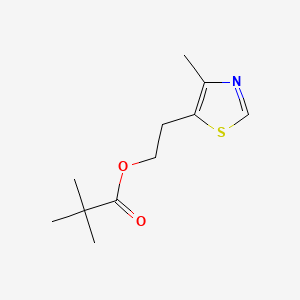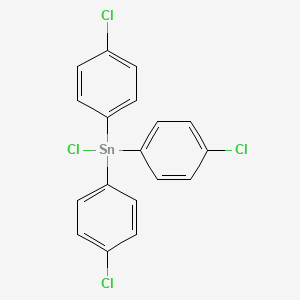
Stannane, chlorotris(4-chlorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, chlorotris(4-chlorophenyl)-, also known as chloro-tris(4-chlorophenyl)stannane, is an organotin compound with the molecular formula C18H12Cl4Sn. This compound is characterized by the presence of a tin (Sn) atom bonded to three 4-chlorophenyl groups and one chlorine atom. It is commonly used in various chemical reactions and has significant applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Stannane, chlorotris(4-chlorophenyl)- can be synthesized through several methods. One common approach involves the reaction of tin tetrachloride (SnCl4) with 4-chlorophenylmagnesium bromide (C6H4ClMgBr) in an anhydrous ether solvent. The reaction proceeds as follows:
SnCl4+3C6H4ClMgBr→Sn(C6H4Cl)3Cl+3MgBrCl
The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .
Industrial Production Methods
In industrial settings, the production of stannane, chlorotris(4-chlorophenyl)- often involves large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition .
Analyse Chemischer Reaktionen
Types of Reactions
Stannane, chlorotris(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic chloride derivatives, while substitution reactions can produce various organotin compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
Stannane, chlorotris(4-chlorophenyl)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a diagnostic tool.
Industry: It is utilized in the production of polymers, coatings, and other materials
Wirkmechanismus
The mechanism of action of stannane, chlorotris(4-chlorophenyl)- involves its ability to form stable complexes with various substrates. The tin atom can coordinate with different ligands, facilitating reactions such as catalysis and molecular recognition. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Stannane, tris(4-chlorophenyl)-: Similar structure but lacks the chlorine atom bonded to the tin.
Stannane, chlorotris(phenyl)-: Similar structure but without the chlorine atoms on the phenyl rings.
Uniqueness
Stannane, chlorotris(4-chlorophenyl)- is unique due to the presence of both chlorine atoms on the phenyl rings and the chlorine atom bonded to the tin. This unique structure imparts specific reactivity and properties, making it valuable for certain applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
1235-30-9 |
|---|---|
Molekularformel |
C18H12Cl4Sn |
Molekulargewicht |
488.8 g/mol |
IUPAC-Name |
chloro-tris(4-chlorophenyl)stannane |
InChI |
InChI=1S/3C6H4Cl.ClH.Sn/c3*7-6-4-2-1-3-5-6;;/h3*2-5H;1H;/q;;;;+1/p-1 |
InChI-Schlüssel |
YVPMSOFRDQQNMG-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CC=C1Cl)[Sn](C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


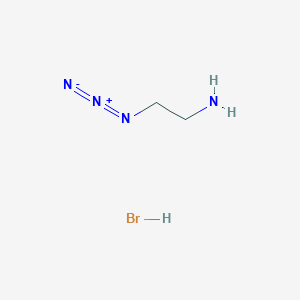
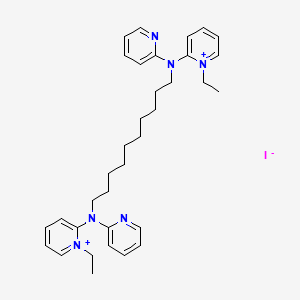
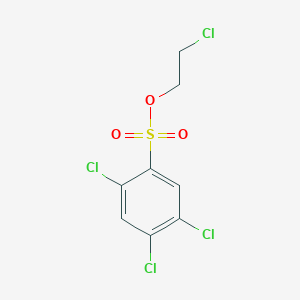
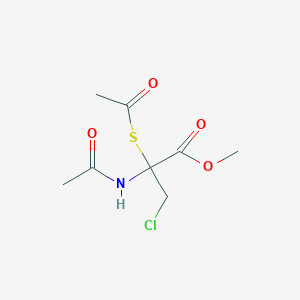
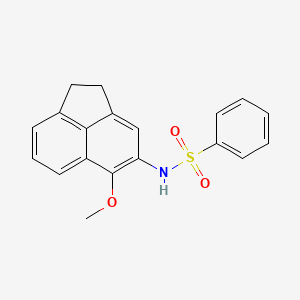
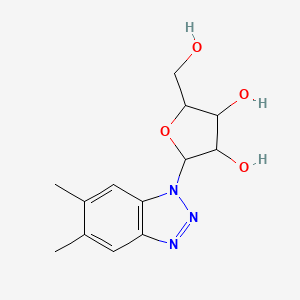
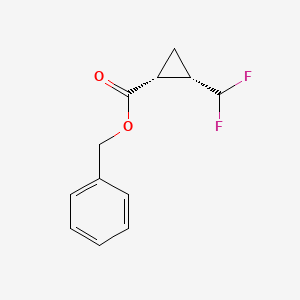
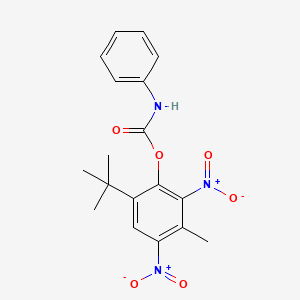
![2-Methyl-4-nitro-1-[4-(trifluoromethyl)sulphanylphenoxy]benzene](/img/structure/B14007307.png)
![2-Hydroxy-2-(3-hydroxy-4-oxopyran-2-yl)-3-oxo-8-oxabicyclo[3.2.1]octane-6-carbonitrile](/img/structure/B14007314.png)
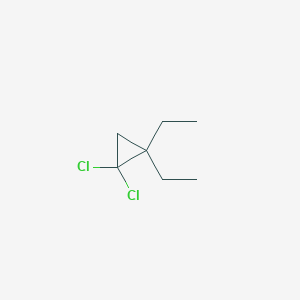
![2-Azaspiro[4.4]nonane,hydrobromide](/img/structure/B14007325.png)
![4-[[3-[[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methyl]-2-(3-fluorophenyl)-1,3-diazinan-1-yl]methyl]-N,N-bis(2-chloroethyl)-3-methylaniline](/img/structure/B14007339.png)
